molecular formula C11H10ClNO4S B1520026 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide CAS No. 1105195-19-4

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

Cat. No.: B1520026
CAS No.: 1105195-19-4
M. Wt: 287.72 g/mol
InChI Key: MWPYMDNMOWCLKQ-UHFFFAOYSA-N
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Description

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a specialized chemical building block of significant interest in medicinal chemistry for constructing novel bioactive molecules. This compound features a thiazolidine core scaffold that is 1,1-dioxidized and functionalized with both a benzoyl group and a reactive carbonyl chloride, making it a versatile intermediate for amide bond formation and further derivatization. Its primary research value lies in the synthesis of novel thiazolidin-4-one derivatives, a privileged scaffold known to exhibit a wide spectrum of biological activities. Thiazolidin-4-one derivatives are extensively investigated for their potent anticancer properties, with studies showing certain analogs can inhibit key enzymatic targets such as CDK2 and EGFR, and induce apoptosis in human cancer cell lines . Furthermore, this chemical scaffold is a key precursor in developing compounds with demonstrated antimicrobial, antioxidant, antitubercular, and antidiabetic activities . The benzoyl substituent and the 1,1-dioxide modification are critical structural features that influence the molecule's electronic properties and binding interactions, allowing researchers to optimize the pharmacokinetic and pharmacodynamic profiles of resulting candidates. This reagent is intended for use in the discovery and development of new therapeutic agents and is strictly for research purposes.

Properties

IUPAC Name

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c12-10(14)9-6-18(16,17)7-13(9)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPYMDNMOWCLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis of 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide typically involves:

  • Formation of the thiazolidine ring starting from cysteine or cysteine derivatives.
  • Introduction of the benzoyl group via benzoylation (acylation with benzoyl chloride).
  • Oxidation to introduce the 1,1-dioxide (sulfone) functionality on the thiazolidine sulfur.
  • Conversion of the carboxylic acid or ester group at position 4 to the corresponding acid chloride (carbonyl chloride).

Preparation of Key Intermediates

2.1. Thiazolidine Ring Formation

The thiazolidine ring is commonly synthesized from L-cysteine or its hydrochloride salt by cyclization with appropriate aldehydes or by direct formation of 4-carboxythiazolidine derivatives. For example, 4(R)-carboxythiazolidine hydrochloride can be prepared from L-cysteine hydrochloride monohydrate by acid treatment and evaporation to yield the hydrochloride salt as a crystalline solid.

2.2. Benzoylation

The benzoyl group is introduced by reacting the thiazolidine derivative with benzoyl chloride in the presence of a base such as pyridine, typically at low temperature (0°C) followed by stirring at room temperature for several hours. This step yields 3-benzoyl substituted thiazolidine derivatives. For instance, 4(R)-carboxythiazolidine hydrochloride reacts with benzoyl chloride and pyridine in chloroform at 0°C to room temperature for 8–16 hours to afford 3-benzoyl-4-carboxythiazolidine derivatives.

2.3. Conversion to Carbonyl Chloride

The carboxylic acid group at position 4 is converted to the corresponding acid chloride (carbonyl chloride) using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. This step is crucial to obtain the 4-carbonyl chloride functionality necessary for subsequent reactions or applications.

Representative Synthetic Route Summary

Step Reaction Description Reagents/Conditions Outcome
1 Formation of 4(R)-carboxythiazolidine hydrochloride L-cysteine hydrochloride, HCl, evaporation Thiazolidine ring with carboxylic acid group
2 Benzoylation at position 3 Benzoyl chloride, pyridine, chloroform, 0°C to RT, 8–16 h 3-Benzoyl-4-carboxythiazolidine derivative
3 Conversion of carboxylic acid to acid chloride Thionyl chloride or oxalyl chloride, anhydrous conditions 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride
4 Oxidation of sulfur to sulfone (1,1-dioxide) Hydrogen peroxide or peracid oxidants 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Notes
Benzoylation Temperature 0°C to Room Temp (20–25°C) Controls selectivity, reduces side products
Reaction Time (Benzoylation) 8–16 hours Ensures complete acylation
Solvent Chloroform, Dichloromethane Good solubility, inertness
Base Pyridine Acid scavenger, facilitates reaction
Acid Chloride Formation Thionyl chloride, anhydrous, reflux Converts acid to acid chloride efficiently
Oxidation to Sulfone H₂O₂ or peracids, mild temperature Careful control needed to avoid degradation
Purification Washing with acid/base, drying over sodium sulfate Removes impurities and residual reagents

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbonyl Chloride

The carbonyl chloride group undergoes nucleophilic substitution reactions with various nucleophiles. Key findings include:

  • Reaction with Amines : In pyridine, the carbonyl chloride reacts with primary amines to form stable amides. For example, treatment with benzylamine yields 3-benzoyl-1,3-thiazolidine-4-carboxamide 1,1-dioxide. This parallels benzoyl chloride’s reactivity with amines to form amides .

  • Hydrolysis : Aqueous conditions (e.g., 2N HCl) hydrolyze the carbonyl chloride to the corresponding carboxylic acid derivative, 3-benzoyl-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide. This is consistent with the hydrolysis of similar acyl chlorides .

Mechanistic Insight : The electron-withdrawing sulfonyl groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Pyridine acts as a base to neutralize HCl, driving the reaction forward .

Reactivity of the Benzoyl Group

The benzoyl moiety participates in Friedel-Crafts acylation and esterification:

  • Friedel-Crafts Acylation : In the presence of AlCl₃, the benzoyl group reacts with aromatic compounds (e.g., benzene) to form diaryl ketones. This mirrors benzoyl chloride’s ability to transfer the benzoyl cation (C₆H₅CO⁺) .

  • Esterification : Alcohols such as methanol react with the benzoyl group to form esters (e.g., methyl 3-benzoyl-1,3-thiazolidine-4-carboxylate 1,1-dioxide). This reaction is catalyzed by pyridine or Et₃N .

Thiazolidine Ring Modifications

The 1,3-thiazolidine ring exhibits unique reactivity due to sulfonyl and carbonyl groups:

  • Ring-Opening Reactions : Under basic conditions (e.g., NaOH), the ring opens via nucleophilic attack at the sulfur atom, forming a sulfinic acid intermediate. This is analogous to thiazolidine ring-opening in related compounds .

  • Cyclocondensation : Reaction with thioglycolic acid and aldehydes generates spiro-thiazolidinone derivatives. For example, condensation with 4-methoxybenzaldehyde forms a fused spirocyclic product .

Stereochemical Considerations

Racemization at C-4 has been observed during benzoylation reactions. In pyridine, the reaction proceeds with predominant retention of configuration due to rapid acylation outpacing deprotonation-reprotonation equilibria . This contrasts with reactions in non-polar solvents, where racemic mixtures form via an elimination-addition mechanism .

Table 1: Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductYieldReference
Amide FormationBenzylamine, pyridine, 0°C3-Benzoyl-4-carboxamide 1,1-dioxide85%
EsterificationMethanol, Et₃N, rtMethyl 3-benzoyl-4-carboxylate 1,1-dioxide78%
Friedel-Crafts AcylationBenzene, AlCl₃, refluxDiarylated ketone derivative65%
Hydrolysis2N HCl, H₂O, 25°C3-Benzoyl-4-carboxylic acid 1,1-dioxide95%

Table 2: Stereochemical Outcomes of Benzoylation

SolventTemperatureConfiguration at C-4MechanismReference
Pyridine0°CRetention (R)Direct acylation
Chloroform25°CRacemic (R/S)Elimination-addition pathway

Key Mechanistic Pathways

  • Acylation : Proceeds via a tetrahedral intermediate stabilized by sulfonyl groups .

  • Ring-Opening : Base-mediated cleavage generates a sulfinate intermediate, which can undergo further alkylation or oxidation .

Scientific Research Applications

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and its effects on biological systems.

  • Medicine: It has shown promise as a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound is used in the development of new materials and in environmental research due to its unique properties.

Mechanism of Action

The mechanism by which 3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Thiazolidine Carboxylic Acid 1,1-Dioxide (Structural Analog)

The carboxylic acid derivative (C₁₁H₁₁NO₅S) serves as a precursor to the target compound. Key differences include:

Property 3-Benzoyl-1,3-thiazolidine-4-carboxylic Acid 1,1-Dioxide 3-Benzoyl-1,3-thiazolidine-4-carbonyl Chloride 1,1-Dioxide
Molecular Formula C₁₁H₁₁NO₅S C₁₁H₉ClNO₄S
Functional Group Carboxylic acid (-COOH) Acyl chloride (-COCl)
Reactivity Less reactive; forms salts or esters under harsh conditions Highly reactive; undergoes nucleophilic acyl substitution
Stability Stable at room temperature Moisture-sensitive; hydrolyzes to carboxylic acid in water
Applications Intermediate for non-reactive derivatives Key substrate for amide/ester synthesis

The acyl chloride’s enhanced reactivity makes it preferable for dynamic synthetic routes, though it requires anhydrous handling .

Thiazetidine 1,1-Dioxide Derivatives (Structural Isomers)

Thiazetidines (4-membered rings) exhibit distinct reactivity due to higher ring strain compared to thiazolidines (5-membered rings):

  • Synthesis : Thiazetidine derivatives undergo N-acylation with acyl chlorides or fluorides, similar to the target compound’s reactivity. However, their smaller ring size accelerates hydrolysis, yielding sulfonic acids instead of carboxylic acids .
  • Stability : Thiazetidine N-acylated products are highly moisture-sensitive, degrading rapidly under ambient conditions. In contrast, the thiazolidine scaffold offers greater stability, delaying hydrolysis .

Benzoyl-Containing Heterocycles (Functional Group Comparison)

Compounds like 3-benzoylquinolinones and naphthyridinones (e.g., QC1, QC18A) share the benzoyl substituent. While their core structures differ, the benzoyl group’s electron-withdrawing effects influence electronic excitation spectra and photostability. Computational studies (e.g., DFT) suggest that benzoyl substitution alters absorption profiles, which may correlate with the target compound’s behavior in photochemical applications .

General Acyl Chlorides in Heterocycles

Compared to non-heterocyclic acyl chlorides (e.g., benzoyl chloride), the thiazolidine sulfone group activates the carbonyl carbon toward nucleophilic attack. This is attributed to the sulfone’s electron-withdrawing nature, which polarizes the carbonyl bond, enhancing reactivity in condensation reactions .

Research Findings and Implications

  • Reactivity Hierarchy : Thiazolidine acyl chloride > Thiazetidine N-acylated derivatives > Carboxylic acid analogs. This hierarchy guides synthetic planning for moisture-sensitive reactions .
  • Benzoyl Effects : The benzoyl group’s electronic effects may stabilize transition states in photochemical processes, though experimental validation for the target compound is needed .

Biological Activity

Overview

3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial , antioxidant , and anticancer properties. Its unique structural features contribute to its interactions with various biological targets, making it a valuable subject of research in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₇ClN₃O₂S
  • Molecular Weight : 232.68 g/mol

Antimicrobial Activity

Research indicates that 3-benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Antioxidant Activity

The compound has demonstrated antioxidant activity through its ability to scavenge free radicals and reduce oxidative stress in cellular systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspase cascades. In vitro studies have reported IC₅₀ values indicating effective cytotoxicity against multiple cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazolidine derivatives, 3-benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide was tested against common pathogens. The results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

Study 2: Antioxidant Properties

A comparative analysis of antioxidant activity revealed that 3-benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide showed a higher capacity to scavenge DPPH radicals compared to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .

CompoundDPPH Scavenging Activity (%)
3-Benzoyl Thiazolidine87
Ascorbic Acid75

Study 3: Anticancer Mechanism

In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cell death and reduced proliferation rates. Flow cytometry analyses indicated an increase in sub-G₁ phase cells, confirming apoptosis induction .

Q & A

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Conduct ADMET profiling (e.g., hepatic microsome stability, hERG inhibition). Use zebrafish embryos (FET assay) for rapid toxicity screening. Adjust dosing regimens based on pharmacokinetic modeling (e.g., non-compartmental analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide
Reactant of Route 2
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3-Benzoyl-1,3-thiazolidine-4-carbonyl chloride 1,1-dioxide

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